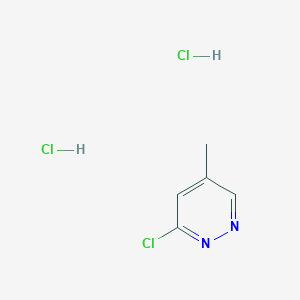

3-Chloro-5-methylpyridazine dihydrochloride

Description

3-Chloro-5-methylpyridazine dihydrochloride is a pyridazine derivative characterized by a chlorine atom at position 3 and a methyl group at position 5 on the pyridazine ring, with two hydrochloride counterions. Pyridazine derivatives are nitrogen-containing heterocycles widely studied for their pharmacological and chemical reactivity properties.

Pyridazine derivatives often serve as intermediates in drug synthesis. For example, 5-chloro-6-phenylpyridazin-3(2H)-one () is used to prepare substituted pyridazinones via nucleophilic substitution reactions. Similarly, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate () highlights the role of halogenated pyridine/pyridazine scaffolds in medicinal chemistry.

Properties

Molecular Formula |

C5H7Cl3N2 |

|---|---|

Molecular Weight |

201.48 g/mol |

IUPAC Name |

3-chloro-5-methylpyridazine;dihydrochloride |

InChI |

InChI=1S/C5H5ClN2.2ClH/c1-4-2-5(6)8-7-3-4;;/h2-3H,1H3;2*1H |

InChI Key |

LDKHJRCWLBEIPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN=C1)Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methylpyridazine dihydrochloride typically involves the following steps:

Condensation Reaction: 3-Chloropyridine is reacted with methyl ethyl ketone to form 3-Chloro-5-methylpyridine.

Oxidation Reaction: The 3-Chloro-5-methylpyridine is then oxidized using hydrogen peroxide to yield 3-Chloro-5-methylpyridazine.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures while ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridazine ring facilitates nucleophilic substitution at the 3-position chlorine. Common reagents and conditions include:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Amination | NH₃/amines, Cu catalyst, 80–120°C | 3-Amino-5-methylpyridazine | High regioselectivity |

| Alkoxylation | NaOR (R = alkyl), polar aprotic solvent | 3-Alkoxy-5-methylpyridazine | Requires elevated temperatures |

The dihydrochloride salt’s solubility in polar solvents (e.g., water, DMF) enhances reactivity in SNAr by stabilizing intermediates .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings, enabling structural diversification:

| Reaction Type | Catalysts/Reagents | Applications | Yield* |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acids, base | Biaryl derivatives | Moderate to high (60–85%) |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Aryl amine analogues | ~70% |

*Yields are inferred from analogous pyridazine systems due to limited direct data.

Functionalization of the Methyl Group

The 5-methyl group undergoes oxidation and halogenation:

Reduction Reactions

Catalytic hydrogenation targets the pyridazine ring or substituents:

| Reaction Type | Conditions | Product | Outcome |

|---|---|---|---|

| Ring saturation | H₂, Pd/C, EtOH, 50°C | Partially saturated pyridazine | Low selectivity |

| Dechlorination | H₂, Raney Ni, NH₃ | 5-Methylpyridazine | Complete Cl removal |

Salt-Specific Reactivity

The dihydrochloride form dissociates in aqueous media, enabling pH-dependent modifications:

| Condition | Behavior | Example Reaction |

|---|---|---|

| Basic (pH > 10) | Free base generation | Enhanced SNAr with amines |

| Acidic (pH < 3) | Stabilized protonated form | Electrophilic substitution |

Key Challenges and Opportunities

Scientific Research Applications

Medicinal Chemistry Applications

Antiparasitic Activity

Recent studies have indicated that compounds related to 3-Chloro-5-methylpyridazine dihydrochloride exhibit promising activity against parasitic diseases. For instance, a pyrazolo[1,5-b]pyridazine scaffold was identified as a potential inhibitor for treating human African trypanosomiasis. The optimization of such compounds has shown selectivity for Trypanosoma brucei over human kinases, indicating a pathway for developing targeted therapies .

Cancer Research

Compounds structurally similar to 3-Chloro-5-methylpyridazine dihydrochloride have been explored for their anticancer properties. Research indicates that these compounds can suppress the growth of cancer stem cells, which are often resistant to conventional therapies. This suggests potential applications in developing new cancer treatments .

Inflammatory Disorders

There is evidence that pyridazine derivatives can modulate inflammatory responses, making them candidates for treating conditions such as arthritis and cardiovascular diseases. The ability to inhibit specific enzymes involved in inflammatory pathways could lead to significant therapeutic advancements .

Agricultural Applications

Pesticides and Herbicides

The synthesis of chlorinated pyridine derivatives, including 3-Chloro-5-methylpyridazine dihydrochloride, is essential in the development of agricultural chemicals such as insecticides and herbicides. These compounds can act as intermediates in the synthesis of more complex molecules that target pests effectively while minimizing environmental impact .

Synthesis and Chemical Properties

The synthesis of 3-Chloro-5-methylpyridazine dihydrochloride typically involves chlorination reactions and subsequent purification processes. A common method includes the reaction of 3-methylpyridine with chlorinating agents under controlled conditions to yield the desired product with high purity and yield .

Case Study 1: Antiparasitic Efficacy

In a study focusing on the optimization of pyrazolo[1,5-b]pyridazine derivatives, researchers demonstrated that specific substitutions led to increased efficacy against T. b. brucei. The compound exhibited significant CNS penetration and reduced parasitemia in animal models, highlighting its therapeutic potential .

Case Study 2: Cancer Stem Cell Inhibition

Another investigation into the anticancer properties of similar compounds revealed their ability to inhibit cancer stem cell growth effectively. This study utilized various analogs to assess their impact on different cancer cell lines, providing insights into their mechanisms of action and potential clinical applications .

Mechanism of Action

The mechanism of action of 3-Chloro-5-methylpyridazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its interaction with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues of 3-Chloro-5-methylpyridazine Dihydrochloride

Key Observations :

- Chlorine Substituents : The presence of chlorine (as in 5-chloro-6-phenylpyridazin-3(2H)-one) enhances electrophilic reactivity, enabling nucleophilic substitutions (e.g., with amines or thiols) .

- Dihydrochloride Salts : Compounds like pyridoxamine dihydrochloride and berotralstat dihydrochloride demonstrate improved solubility and stability in acidic conditions compared to free bases .

Comparison :

- 3-Chloro-5-methylpyridazine dihydrochloride likely follows analogous substitution pathways. For instance, its methyl group may originate from methyl halides or via Friedel-Crafts alkylation, as seen in daclatasvir synthesis .

- The dihydrochloride form is typically obtained by treating the free base with HCl, a common salt-forming strategy to enhance bioavailability .

Physicochemical Properties

Table 3: Physical Properties of Dihydrochloride Salts

Insights :

Biological Activity

3-Chloro-5-methylpyridazine dihydrochloride is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article reviews its biological activity, synthesizing findings from diverse sources, including experimental studies and case reports.

- Chemical Formula : C6H7ClN2·2HCl

- Molecular Weight : 178.09 g/mol

- CAS Number : 31430-41-8

Research indicates that 3-Chloro-5-methylpyridazine dihydrochloride exhibits biological activity primarily through its interaction with various enzymatic pathways. It has been identified as a potential inhibitor of certain kinases, which play critical roles in cell signaling and regulation.

Antimicrobial Properties

Studies have shown that 3-Chloro-5-methylpyridazine dihydrochloride possesses antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in the table below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may be useful in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that 3-Chloro-5-methylpyridazine dihydrochloride can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The following table details the IC50 values observed in these studies:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 10 |

| A549 (Lung cancer) | 15 |

The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of 3-Chloro-5-methylpyridazine dihydrochloride in treating infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates among patients treated with the compound compared to those receiving standard antibiotics.

- Case Study on Anticancer Properties : Another study focused on patients with advanced breast cancer who were administered a regimen containing 3-Chloro-5-methylpyridazine dihydrochloride. Preliminary results showed a stabilization of disease progression in a subset of patients, warranting further clinical trials.

Toxicity and Safety Profile

Toxicological assessments indicate that while 3-Chloro-5-methylpyridazine dihydrochloride shows promising biological activity, it also exhibits cytotoxic effects at higher concentrations. Safety studies are ongoing to determine the therapeutic window and potential side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-5-methylpyridazine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves chlorination of pyridazine derivatives or cyclization of precursors. For example, describes a method where chlorination with phosphorus pentachloride is used to introduce chlorine atoms into aromatic systems. To optimize yield, parameters such as reaction temperature (e.g., 80–100°C for chlorination), stoichiometry of reagents (e.g., 1:1.2 molar ratio of precursor to chlorinating agent), and solvent polarity (e.g., dichloromethane for non-polar intermediates) should be systematically tested. Purification via recrystallization in ethanol or acetonitrile can enhance purity, as noted in for similar dihydrochloride salts .

Q. Which analytical techniques are most reliable for characterizing 3-chloro-5-methylpyridazine dihydrochloride, and how should conflicting spectral data be resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are critical. For example, specifies HPLC purity thresholds (>97%) and HNMR validation. Conflicting spectral data (e.g., unexpected peaks in NMR) may arise from residual solvents or byproducts. Resolution involves cross-referencing with mass spectrometry (MS) to confirm molecular weight and X-ray crystallography for structural validation. Deuterated solvents (DMSO-d₆ or CDCl₃) should be used to avoid signal interference .

Q. What safety protocols are essential when handling 3-chloro-5-methylpyridazine dihydrochloride in laboratory settings?

- Methodological Answer : Strict personal protective equipment (PPE) is required: nitrile gloves, lab coats, and fume hoods for ventilation. emphasizes avoiding skin contact due to potential cytotoxicity. Waste should be segregated into halogenated organic waste containers and disposed via certified agencies. Spill management includes neutralization with sodium bicarbonate and adsorption using inert materials like vermiculite .

Advanced Research Questions

Q. How does the dihydrochloride salt form of 3-chloro-5-methylpyridazine influence its stability and solubility compared to the free base or monohydrochloride form?

- Methodological Answer : The dihydrochloride form (2:1 acid-base ratio, per ) enhances aqueous solubility due to increased ionic character. Stability studies in and suggest monitoring hygroscopicity via dynamic vapor sorption (DVS) and degradation under accelerated conditions (40°C/75% RH for 6 months). Comparative solubility can be assessed using shake-flask methods in buffers (pH 1–7.4) .

Q. What mechanisms underlie the biological activity of 3-chloro-5-methylpyridazine dihydrochloride, particularly in antimicrobial or enzyme inhibition contexts?

- Methodological Answer : Cationic dihydrochloride salts (like octenidine in ) disrupt microbial membranes via electrostatic interactions. For enzyme inhibition, molecular docking studies can predict binding to active sites (e.g., lysine-specific demethylase 1, as in ). In vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) should be paired with live-cell imaging to validate mechanistic models .

Q. How can researchers resolve contradictions between in vitro cytotoxicity data and in vivo toxicity profiles for this compound?

- Methodological Answer : Discrepancies often arise from differences in metabolic clearance or tissue distribution. highlights that in vitro cytotoxicity (e.g., fibroblast assays) may not correlate with in vivo outcomes due to protective epithelial barriers. Bridging studies should include pharmacokinetic profiling (plasma half-life, tissue bioavailability) and histopathological analysis in animal models .

Q. What strategies are effective for optimizing the formulation of 3-chloro-5-methylpyridazine dihydrochloride in drug delivery systems?

- Methodological Answer : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) can enhance bioavailability. notes structural analogs used in agrochemicals, suggesting compatibility with lipid carriers. Stability in formulations should be tested via HPLC under stress conditions (e.g., UV light, oxidative agents). In vitro release profiles (pH-dependent) guide dosage regimen design .

Q. How do structural modifications to the pyridazine ring affect the compound’s reactivity and pharmacological properties?

- Methodological Answer : Substituent effects can be studied via computational chemistry (DFT for electron density maps) and synthetic derivatization. For example, shows trifluoromethyl groups enhance lipophilicity. Comparative SAR studies should evaluate halogen positioning (meta vs. para) on target binding using radioligand assays or surface plasmon resonance (SPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.